1-(5-Fluoro-2-methoxypyridin-3-yl)ethan-1-ol
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Overview
Description
1-(5-Fluoro-2-methoxypyridin-3-yl)ethan-1-ol is a chemical compound with the molecular formula C8H10FNO2. It is a derivative of pyridine, a basic heterocyclic organic compound. The presence of fluorine and methoxy groups in its structure makes it an interesting compound for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Fluoro-2-methoxypyridin-3-yl)ethan-1-ol typically involves the reaction of 5-fluoro-2-methoxypyridine with ethyl magnesium bromide, followed by hydrolysis. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and the use of anhydrous solvents to prevent moisture from interfering with the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired purity of the compound.
Chemical Reactions Analysis
Types of Reactions
1-(5-Fluoro-2-methoxypyridin-3-yl)ethan-1-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alcohol or amine.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 1-(5-Fluoro-2-methoxypyridin-3-yl)ethanone.
Reduction: Formation of 1-(5-Fluoro-2-methoxypyridin-3-yl)ethan-1-amine.
Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
1-(5-Fluoro-2-methoxypyridin-3-yl)ethan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(5-Fluoro-2-methoxypyridin-3-yl)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine atom can enhance its binding affinity and selectivity towards these targets. The methoxy group may also play a role in modulating its pharmacokinetic properties, such as absorption and metabolism.
Comparison with Similar Compounds
Similar Compounds
- 1-(5-Fluoro-2-methoxypyridin-4-yl)ethan-1-one
- 1-(5-Fluoro-2-methoxypyridin-3-yl)ethan-1-amine
- 1-(5-Fluoro-2-methoxypyridin-4-yl)ethan-1-ol
Uniqueness
1-(5-Fluoro-2-methoxypyridin-3-yl)ethan-1-ol is unique due to its specific substitution pattern on the pyridine ring, which can influence its chemical reactivity and biological activity. The combination of the fluorine and methoxy groups provides a distinct set of properties that can be leveraged in various applications.
Properties
Molecular Formula |
C8H10FNO2 |
---|---|
Molecular Weight |
171.17 g/mol |
IUPAC Name |
1-(5-fluoro-2-methoxypyridin-3-yl)ethanol |
InChI |
InChI=1S/C8H10FNO2/c1-5(11)7-3-6(9)4-10-8(7)12-2/h3-5,11H,1-2H3 |
InChI Key |
JPAVHVQJQNCUHQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=C(N=CC(=C1)F)OC)O |
Origin of Product |
United States |
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